2-chloro-6-fluoro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group and a methyl group at the 6- and 4-positions, respectively. The benzamide moiety is further substituted with chlorine and fluorine at the 2- and 6-positions of the benzene ring.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O/c1-14-13-19(29-11-2-3-12-29)28-22(25-14)27-16-9-7-15(8-10-16)26-21(30)20-17(23)5-4-6-18(20)24/h4-10,13H,2-3,11-12H2,1H3,(H,26,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGYDHZBGCVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-chloro-6-fluoro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a novel small molecule that has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Research indicates that this compound functions primarily as a kinase inhibitor , specifically targeting c-KIT and possibly other receptor tyrosine kinases. The presence of the pyrimidine ring enhances its binding affinity to these targets, which is crucial for its therapeutic efficacy against conditions such as gastrointestinal stromal tumors (GISTs) and other cancers.
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against c-KIT kinase:
- IC50 Values :
- c-KIT: 99 nM
- PDGFRβ: 120 nM
- DDR1: 126 nM
- CSF1R: 133 nM
These values indicate a strong selectivity towards c-KIT over other kinases, which is vital for minimizing off-target effects in therapeutic applications .
Selectivity Profile
The selectivity profile of the compound suggests it maintains activity against mutant forms of c-KIT, which is particularly relevant in the context of drug resistance commonly observed in cancer treatment. For instance, modifications to the compound's structure can significantly alter its binding affinity and selectivity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
Antitumor Efficacy
In preclinical models, particularly xenograft models using GIST-T1 cells, the compound demonstrated significant antitumor effects at doses of 50 mg/kg and 100 mg/kg . Tumor growth inhibition was observed, supporting its potential as an effective treatment option .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a half-life of approximately 4.11 hours when administered orally, with satisfactory bioavailability (F = 36%). However, intravenous administration resulted in rapid clearance (CLz = 4.988 L/h/kg) and a shorter half-life (0.45 hours), indicating the need for careful consideration in dosing regimens .
Research Findings Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C19H18ClF2N3O |
| c-KIT IC50 | 99 nM |
| PDGFRβ IC50 | 120 nM |
| DDR1 IC50 | 126 nM |
| CSF1R IC50 | 133 nM |
| Oral Bioavailability | 36% |
| Half-life (oral) | 4.11 hours |
| Clearance (IV) | 4.988 L/h/kg |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
However, the following insights can be inferred from structurally related compounds:
N-(8-(2-Chlorobenzylidene)-4-(2-Chlorophenyl)-3-Cyano-5,6,7,8-Tetrahydro-4H-Chromen-2-yl)Benzamide (Compound 3, ) Structural Differences: Compound 3 lacks the pyrimidine-pyrrolidine moiety and fluorine substitution but includes a chromene scaffold with dual chlorophenyl groups. Synthetic Pathway: Synthesized via benzoylation of a chromene precursor, contrasting with the pyrimidine-based synthesis likely required for the target compound. Functional Implications: Chromene derivatives often exhibit anticancer or anti-inflammatory activity, whereas pyrimidine-benzamide hybrids are more commonly kinase inhibitors .
4-[(4-Methylpiperazin-1-yl)Methyl]-N-[4-Methyl-3-[(4-Pyridin-3-ylPyrimidin-2-yl)Amino]Phenyl]Benzamide (PubChem Entry, ) Structural Overlap: Shares a benzamide core and pyrimidine-amino linkage but incorporates a piperazine-methyl group instead of pyrrolidine. Pharmacological Relevance: Piperazine-substituted benzamides are frequently associated with improved solubility and CNS penetration, whereas pyrrolidine substituents may enhance binding to hydrophobic pockets in target proteins .
Hypothetical Comparative Analysis (Based on Structural Trends)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
